1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride
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Description
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as MPPI and is a potent inhibitor of the enzyme monoamine oxidase B. MPPI has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Corrosion Inhibition
Mannich bases, including compounds structurally related to "1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride," have been explored for their corrosion inhibition properties. These compounds have demonstrated effectiveness in protecting mild steel surfaces from corrosion in hydrochloric acid solutions. Their inhibition efficiency is linked to their concentration and molecular structure, highlighting their potential in industrial applications to enhance material longevity and integrity (Jeeva et al., 2015).
Antimicrobial Activity
N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, structurally similar to the query compound, have been synthesized and evaluated for their antifungal and antibacterial properties. These compounds exhibited moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).
Anticancer Research
Derivatives of urea compounds, akin to "this compound," have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies have identified several compounds with significant antiproliferative effects, suggesting their potential as new anticancer agents. The research underscores the importance of the molecular structure in determining the compounds' efficacy, providing insights into the development of targeted cancer therapies (Feng et al., 2020).
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVFXUGGGBNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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